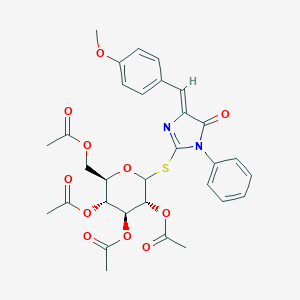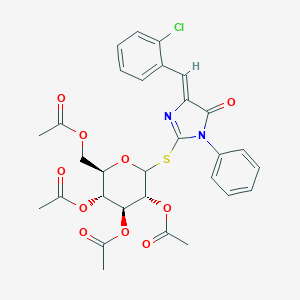![molecular formula C24H20N4O3S2 B303500 2-{[3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B303500.png)
2-{[3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-{[3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of various kinases, including EGFR, HER2, and VEGFR, which are involved in the development of cancer. Additionally, this compound has been shown to inhibit the activity of various inflammatory cytokines, including TNF-α and IL-6, which are involved in the development of various inflammatory disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-{[3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide has various biochemical and physiological effects, including:
1. Anti-cancer effects: This compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
2. Anti-inflammatory effects: This compound has been shown to reduce inflammation and inhibit the production of various inflammatory cytokines.
3. Neuroprotective effects: Studies have shown that this compound has potential applications in the treatment of various neurological disorders due to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{[3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide in lab experiments include its potential applications in various scientific fields, including cancer research, neurological disorders, and inflammation. Additionally, this compound has shown promising results in various preclinical studies.
The limitations of using this compound in lab experiments include its complex synthesis method and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on 2-{[3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide. Some of the key areas for future research include:
1. Clinical Trials: Further studies are needed to determine the safety and efficacy of this compound in humans.
2. Combination Therapy: Studies have shown that this compound has potential applications in combination therapy with other drugs for the treatment of various diseases.
3. Structural Modifications: Further studies are needed to determine the effects of structural modifications on the activity of this compound.
4. Drug Delivery Systems: Studies are needed to develop effective drug delivery systems for this compound to improve its bioavailability and efficacy.
In conclusion, 2-{[3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is a promising compound that has potential applications in various scientific fields. Further studies are needed to determine its safety and efficacy in humans and to explore its potential applications in combination therapy and drug delivery systems.
Synthesemethoden
The synthesis of 2-{[3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide involves a multi-step process that includes the reaction of 2-chloroacetamide with 6-ethoxy-1,3-benzothiazol-2-amine, followed by the reaction of the resulting product with 3-cyano-6-(4-methoxyphenyl)-2-pyridinethiol in the presence of a base. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
2-{[3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide has been extensively studied for its potential applications in various scientific fields. Some of the key research areas include:
1. Cancer Research: This compound has shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer.
2. Neurological Disorders: Studies have shown that this compound has potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Inflammation: This compound has anti-inflammatory properties and has been studied for its potential applications in the treatment of various inflammatory disorders.
Eigenschaften
Produktname |
2-{[3-cyano-6-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide |
|---|---|
Molekularformel |
C24H20N4O3S2 |
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
2-[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C24H20N4O3S2/c1-3-31-18-9-11-20-21(12-18)33-24(27-20)28-22(29)14-32-23-16(13-25)6-10-19(26-23)15-4-7-17(30-2)8-5-15/h4-12H,3,14H2,1-2H3,(H,27,28,29) |
InChI-Schlüssel |
PRVBAHPUVYGBBP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=C(C=CC(=N3)C4=CC=C(C=C4)OC)C#N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=C(C=CC(=N3)C4=CC=C(C=C4)OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethyl-5-{3-[(1-ethyl-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B303418.png)
![5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B303419.png)
![7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione](/img/structure/B303421.png)
![ethyl {[4-(3,4-dimethoxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate](/img/structure/B303422.png)






![5-[4-(Dimethylamino)benzylidene]-3-[4-(dimethylamino)phenyl]-2-thioxo-4-imidazolidinone](/img/structure/B303435.png)


![3-(4-Bromophenyl)-5-[4-(dimethylamino)-2-methoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B303440.png)